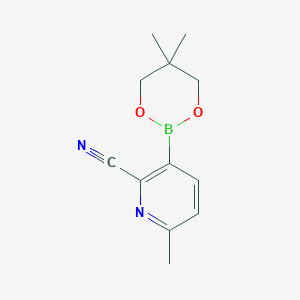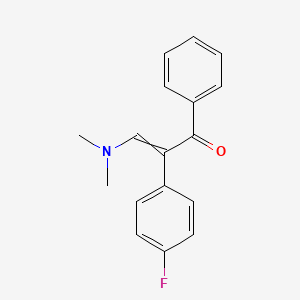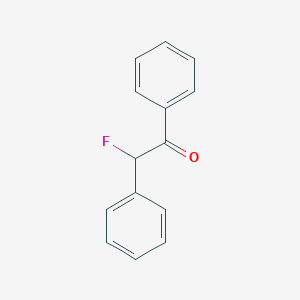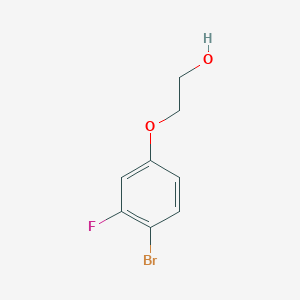
(4R)-4-benzyl-3-butanoyl-1,3-oxazolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4R)-4-benzyl-3-butanoyl-1,3-oxazolidin-2-one is a chiral oxazolidinone derivative. This compound is notable for its stereochemistry, which plays a crucial role in its reactivity and applications. Oxazolidinones are a class of heterocyclic organic compounds containing a five-membered ring with nitrogen and oxygen atoms. They are widely used in medicinal chemistry and as chiral auxiliaries in asymmetric synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-4-benzyl-3-butanoyl-1,3-oxazolidin-2-one typically involves the following steps:
Formation of the Oxazolidinone Ring: This can be achieved by reacting an amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides.
Butanoylation: The butanoyl group is introduced through an acylation reaction, often using butanoyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow chemistry and catalytic processes may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(4R)-4-benzyl-3-butanoyl-1,3-oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the oxazolidinone ring or the side chains.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the benzyl or butanoyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like benzyl halides or acyl chlorides are used in substitution reactions, often in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups on the benzyl or butanoyl moieties.
科学的研究の応用
(4R)-4-benzyl-3-butanoyl-1,3-oxazolidin-2-one has several applications in scientific research:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Biology: The compound’s chiral nature makes it useful in studying enzyme-substrate interactions and other biochemical processes.
Industry: It can be used in the synthesis of pharmaceuticals and fine chemicals, where chiral purity is essential.
作用機序
The mechanism of action of (4R)-4-benzyl-3-butanoyl-1,3-oxazolidin-2-one involves its interaction with specific molecular targets, depending on its application. In asymmetric synthesis, it acts as a chiral auxiliary, influencing the stereochemistry of the reaction products. In biological systems, it may interact with enzymes or receptors, affecting their activity and leading to various biochemical outcomes.
類似化合物との比較
Similar Compounds
(4S)-4-benzyl-3-butanoyl-1,3-oxazolidin-2-one: The enantiomer of the compound, differing in its stereochemistry.
4-benzyl-3-butanoyl-1,3-oxazolidin-2-one: Without the chiral center, this compound lacks the stereochemical properties of the (4R) isomer.
Other Oxazolidinones: Compounds such as linezolid and tedizolid, which are used as antibiotics.
Uniqueness
The uniqueness of (4R)-4-benzyl-3-butanoyl-1,3-oxazolidin-2-one lies in its chiral nature, which makes it particularly valuable in asymmetric synthesis and other applications where stereochemistry is crucial. Its specific structure allows for unique interactions with molecular targets, distinguishing it from other oxazolidinone derivatives.
特性
分子式 |
C14H17NO3 |
|---|---|
分子量 |
247.29 g/mol |
IUPAC名 |
(4R)-4-benzyl-3-butanoyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C14H17NO3/c1-2-6-13(16)15-12(10-18-14(15)17)9-11-7-4-3-5-8-11/h3-5,7-8,12H,2,6,9-10H2,1H3/t12-/m1/s1 |
InChIキー |
HEJIYTVOUUVHRY-GFCCVEGCSA-N |
異性体SMILES |
CCCC(=O)N1[C@@H](COC1=O)CC2=CC=CC=C2 |
正規SMILES |
CCCC(=O)N1C(COC1=O)CC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![6-nitro-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B8675856.png)





![(2R,5S)-6-(Benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide](/img/structure/B8675906.png)



